4-(Methylthio)phenylacetic acid

Descripción

Overview of Phenylacetic Acid Derivatives in Chemical and Biological Research

Phenylacetic acid and its derivatives are a versatile class of organic compounds characterized by a phenyl group attached to an acetic acid moiety. mdpi.com They are found in nature and play roles in the metabolism of organisms. wikipedia.orgnih.gov For instance, phenylacetic acid itself is a known plant auxin, a type of hormone that regulates plant growth, and also exhibits antimicrobial properties. wikipedia.orgnih.gov

In the realm of medicine, phenylacetic acid derivatives are of profound importance. They serve as foundational structures for the synthesis of a wide array of pharmaceuticals. mdpi.comyoutube.com Notably, phenylacetic acid is a precursor in the production of penicillin G and the non-steroidal anti-inflammatory drug (NSAID) diclofenac. wikipedia.org Furthermore, derivatives of phenylacetic acid have been investigated for their potential as hypoglycemic agents and for their role in treating conditions like hyperammonemia. nih.govdrugbank.com Their diverse biological activities have made them a focal point of research in drug discovery and development. mdpi.comnih.gov

Significance of 4-(Methylthio)phenylacetic Acid within Synthetic Organic Chemistry

Within the large family of phenylacetic acid derivatives, this compound stands out as a crucial intermediate in several synthetic pathways. google.comchembk.com Its primary significance lies in its role as a key building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. google.compatsnap.com

One of the most notable applications of this compound is as a key intermediate in the preparation of Etoricoxib, a selective COX-2 inhibitor used for its anti-inflammatory and analgesic properties. google.com The demand for Etoricoxib has driven the development of efficient and environmentally conscious methods for synthesizing its precursors, including this compound. google.comchembk.com

Traditional synthesis methods for this compound often involved the Willgerodt-Kindler reaction, which, while effective, can produce environmentally harmful byproducts like hydrogen sulfide (B99878). google.com This has spurred research into alternative, greener synthetic routes. One such method involves the reaction of p-halogenated phenylacetic acid derivatives with sodium methyl mercaptide in the presence of a cuprous ion catalyst. google.comchembk.com This approach avoids the generation of hydrogen sulfide, is simpler to perform, and is more suitable for large-scale industrial production. google.com

The versatility of this compound is further demonstrated by its use in the synthesis of other organic compounds. For instance, it can be converted to 4-(Methylthio)phenylacetyl chloride by reacting it with thionyl chloride. This acid chloride is a reactive intermediate that can be used in a variety of subsequent chemical transformations.

Current Research Landscape and Knowledge Gaps Pertaining to the Chemical Compound

Current research on this compound is largely centered on optimizing its synthesis and exploring its utility in creating novel compounds with potential biological activity. jocpr.com For example, it has been used as a starting material in the multi-step synthesis of disubstituted google.compatsnap.comsigmaaldrich.com-oxadiazoles, a class of heterocyclic compounds known to exhibit a range of biological effects, including antimicrobial and antioxidant properties. jocpr.com

Despite its established role as a synthetic intermediate, there remain areas for further investigation. A significant knowledge gap exists regarding the full spectrum of its biological activities. While its derivatives have been studied, the intrinsic biological properties of this compound itself are not as well-documented. Further research could uncover new applications for this compound beyond its current use as a building block.

Additionally, while greener synthesis methods are being developed, there is always room for improvement in terms of yield, cost-effectiveness, and the use of even more benign reagents and solvents. Continued exploration of catalytic systems and reaction conditions could lead to even more efficient and sustainable production methods. The development of new synthetic routes and the full characterization of the compound's properties and potential applications remain active areas of chemical research. google.com

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂S | nih.govchemspider.comfishersci.comthermofisher.comfishersci.ca |

| Molecular Weight | 182.24 g/mol | sigmaaldrich.comfishersci.comsigmaaldrich.com |

| Appearance | White to pale cream crystals or powder | thermofisher.comthermofisher.com |

| Melting Point | 97-98 °C | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 16188-55-9 | sigmaaldrich.comfishersci.comthermofisher.comfishersci.casigmaaldrich.com |

| IUPAC Name | 2-(4-methylsulfanylphenyl)acetic acid | fishersci.comthermofisher.com |

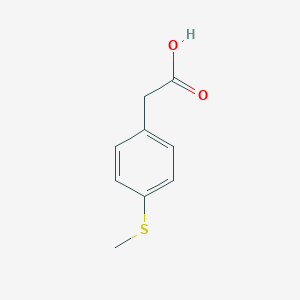

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-methylsulfanylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMLFHMRRBJCRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407239 | |

| Record name | 4-(Methylthio)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16188-55-9 | |

| Record name | 4-(Methylthio)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16188-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylthio)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatives and Structure Activity Relationship Studies of 4 Methylthio Phenylacetic Acid and Its Analogs

Synthesis and Characterization of Oxidized Sulfur Derivatives

The oxidation of the sulfur atom in 4-(methylthio)phenylacetic acid is a key modification, leading to the formation of sulfoxide and sulfone derivatives. These transformations are typically achieved by starting with a precursor, 4-methylthio phenylacetonitrile, which is first oxidized and then hydrolyzed.

Formation of 4-(Methylsulfinyl)phenylacetic Acid

The synthesis of 4-(methylsulfinyl)phenylacetic acid begins with the oxidation of 4-methylthio phenylacetonitrile. jocpr.com One established method involves dissolving 4-methylthio phenylacetonitrile in acetic acid and cooling the solution. jocpr.com Sodium tungstate is added, followed by the dropwise addition of a diluted solution of 30% hydrogen peroxide. jocpr.com The reaction temperature is gradually brought to room temperature. jocpr.com The resulting oxidized intermediate, 4-(methylsulfinyl)phenyl acetonitrile, is then hydrolyzed. jocpr.com This is achieved by heating the acetonitrile derivative with potassium hydroxide in water, followed by acidification with concentrated hydrochloric acid to precipitate the final product, 4-(methylsulfinyl)phenylacetic acid. jocpr.com The compound is obtained as a colorless solid. jocpr.com

Table 1: Characterization Data for 4-(Methylsulfinyl)phenylacetic Acid

| Property | Value |

|---|---|

| Melting Point | 118-120 °C jocpr.com |

| IR (KBr, cm⁻¹) | |

| O-H Stretch | 3399 jocpr.com |

| Ar-H Stretch | 2986 jocpr.com |

| C-H Stretch | 2858 jocpr.com |

| C=O Stretch | 1698 jocpr.com |

| S=O Stretch | 1186 jocpr.com |

| ¹³C NMR (100 MHz, CD₃OD, δ ppm) | 40.16, 42.14, 123.65, 130.46, 138.82, 143.01, 173.29 jocpr.com |

| Mass Spec (m/z) | 198 (M+1) jocpr.com |

Synthesis of 4-(Methylsulfonyl)phenylacetic Acid

Similar to the sulfinyl derivative, the synthesis of 4-(methylsulfonyl)phenylacetic acid also starts from 4-methylthio phenylacetonitrile. The initial nitrile is oxidized to 4-(methylsulfonyl)phenyl acetonitrile. This oxidation can be performed using sodium tungstate and hydrogen peroxide in acetic acid. The resulting 4-(methylsulfonyl)phenyl acetonitrile is then hydrolyzed to the desired acid. The hydrolysis process involves refluxing the nitrile with potassium hydroxide in water, followed by cooling, washing with a solvent like toluene (B28343) to remove impurities, and acidifying the aqueous layer with hydrochloric acid to a pH of 2. jocpr.com This causes the product to precipitate, which is then filtered and dried. jocpr.com

Alternative synthetic routes exist, such as starting from 1-(4-methanesulfonyl-phenyl)-ethanone, which is refluxed with morpholine and elemental sulfur. chemicalbook.comnih.gov The resulting intermediate is then hydrolyzed with a sodium hydroxide solution and subsequently acidified to yield the pure product as a white solid. chemicalbook.comnih.gov Another method involves the oxidation of a 4-(methylthio)phenyl derivative using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane. google.com

Table 2: Characterization Data for 4-(Methylsulfonyl)phenylacetic Acid

| Property | Value | Source |

|---|---|---|

| Appearance | Yellow to beige-brown crystalline powder | chemicalbook.com |

| Molecular Formula | C₉H₁₀O₄S | guidechem.com |

| Molecular Weight | 214.24 g/mol | guidechem.com |

| Melting Point | 136-140 °C | guidechem.com |

| ¹H NMR (300 MHz, DMSO-d₆, δ ppm) | 12.58 (s, 1H), 7.88-7.85 (m, 2H), 7.54-7.52 (m, 2H), 3.73 (s, 2H), 3.20 (s, 3H) | chemicalbook.com |

Heterocyclic Derivatives Incorporating the this compound Moiety

The carboxylic acid group of the oxidized derivatives serves as a versatile handle for the construction of various heterocyclic systems, notably oxadiazoles.

Synthesis of Disubstitutedjocpr.comgoogle.comguidechem.com-Oxadiazoles

The synthesis of disubstituted jocpr.comgoogle.comguidechem.com-oxadiazoles begins with the conversion of 4-(methylsulfonyl/sulfinyl)phenylacetic acid into its corresponding ethyl ester. This is achieved by refluxing the acid in absolute ethanol with a catalytic amount of concentrated sulfuric acid. jocpr.com The resulting ester is then reacted with hydrazine hydrate in ethanol to form the key intermediate, 4-(methylsulfonyl/sulfinyl)acetohydrazide. jocpr.com

From this hydrazide, the 1,3,4-oxadiazole (B1194373) ring is constructed. One pathway involves refluxing the acetohydrazide with an aromatic acid in the presence of phosphorous oxychloride. Another method to form a thione-substituted oxadiazole involves refluxing the acetohydrazide with carbon disulfide and potassium hydroxide in methanol. jocpr.com The reaction mixture is then cooled and acidified to precipitate the 5-(4-(methylsulfonyl/sulfinyl)benzyl)-1,3,4-oxadiazole-2-thione. jocpr.com

Mannich Bases and S-Alkylated Derivatives

The 1,3,4-oxadiazole-2-thione intermediates are valuable for further derivatization. They can be used to synthesize a series of Mannich bases. jocpr.com The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, an aldehyde (commonly formaldehyde), and a primary or secondary amine. oarjbp.comlingayasvidyapeeth.edu.in In this case, the N-H proton of the oxadiazole ring is the active hydrogen. The reaction involves treating the oxadiazole-2-thione with formaldehyde and various secondary amines (such as morpholine or piperidine) in ethanol to yield the corresponding N-Mannich bases. jocpr.com

Furthermore, S-alkylated derivatives can be prepared from the same oxadiazole-2-thione precursor. This is accomplished by reacting the thione with different alkyl halides in the presence of potassium carbonate in a solvent like acetone. jocpr.com

Design and Synthesis of Pharmacologically Active Phenylacetic Acid Hybrid Compounds

A series of novel hybrid compounds have been designed and synthesized by combining phenylacetic acid derivatives with thiazolidinedione (TZD) and dithiolane thiazolidinedione moieties. nih.gov These compounds were evaluated for their activity as peroxisome proliferator-activated receptor gamma (PPARγ) agonists. nih.govacs.org PPARγ is a key regulator of glucose and lipid metabolism, making its agonists a target for the treatment of type 2 diabetes. acs.org

The synthesis of these hybrid molecules involves coupling a phenylacetic acid derivative with a thiazolidinedione or a dithiolane thiazolidinedione head group. acs.org For instance, one synthetic route involves the condensation of an appropriate aldehyde with 2,4-thiazolidinedione, followed by reduction and subsequent coupling with the desired phenylacetic acid derivative. acs.org

Several of these synthesized compounds have demonstrated potent PPARγ agonist activity. nih.govacs.org For example, compound 9a from a synthesized series was identified as a potent PPARγ agonist. nih.govacs.org This compound was also found to improve insulin sensitivity and lower triglyceride levels in animal models. nih.govacs.org Furthermore, it exhibited antiproliferative effects on various normal and cancerous human cell lines. nih.gov These findings suggest that such hybrid compounds hold potential for the development of new therapeutic agents for type 2 diabetes and other related conditions. nih.gov

| Compound ID | Chemical Class | Reported Activity |

|---|---|---|

| 9a | Dithiolane Thiazolidinedione-Phenylacetic Acid Hybrid | Potent PPARγ agonist, improves insulin sensitivity, reduces triglyceride levels, inhibits cell proliferation |

| 11e | Water-soluble Dithiolane Thiazolidinedione-Phenylacetic Acid Hybrid | Potent PPARγ agonist |

An exploration of the pharmacological and biological research surrounding this compound and its related structures reveals a growing interest in its potential activities. While direct research on this compound is focused, studies on its parent compound, phenylacetic acid (PAA), and other derivatives provide significant insights into the potential antimicrobial, antifungal, and antioxidant properties of this class of compounds.

Role As a Synthetic Intermediate in Drug Development

Key Intermediate for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The utility of 4-(Methylthio)phenylacetic acid as a synthetic intermediate is particularly prominent in the production of a modern class of NSAIDs known as selective cyclooxygenase-2 (COX-2) inhibitors. scielo.org.mx These drugs are designed to target the COX-2 enzyme, which is induced during inflammation, while sparing the COX-1 enzyme that is involved in protecting the stomach lining. scielo.org.mx This selectivity is a key therapeutic advantage, and this compound provides a core structural component for achieving this specificity. Phenylacetic acid and its derivatives are generally indispensable precursors in the synthesis of various NSAIDs. dataintelo.com

This compound is a key intermediate in the preparation of Etoricoxib, a highly selective COX-2 inhibitor. google.compatsnap.com Etoricoxib is used for the treatment of various forms of arthritis and pain. google.com The synthesis of Etoricoxib involves coupling this compound or its derivatives with other chemical entities to construct the final drug molecule. For instance, a patented method involves the reaction of lithium (4-methylthio)phenylacetate with methyl 6-picoline-3-carboxylate in the presence of a Grignard reagent to form a key ketone intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylthio)phenyl]ethanone, which is a precursor to Etoricoxib. google.com The global demand for the bulk drug of Etoricoxib is substantial, estimated at approximately 100 tons, which underscores the industrial significance of its intermediates like this compound. google.compatsnap.com

Table 1: Key Intermediates in the Synthesis of Etoricoxib

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Key starting material and precursor google.compatsnap.com |

| Lithium (4-methylthio)phenylacetate | Reactive form of the precursor used in coupling reactions google.com |

| 1-(6-methylpyridin-3-yl)-2-[4-(methylthio)phenyl]ethanone | Intermediate formed from the precursor, leading to Etoricoxib google.com |

Similar to its role in Etoricoxib synthesis, the structural motif of this compound is integral to the synthesis of other selective COX-2 inhibitors, such as Rofecoxib. Rofecoxib is a nonsteroidal anti-inflammatory drug that functions by inhibiting the COX-2 enzyme to reduce prostaglandin synthesis. google.com While various synthetic routes to Rofecoxib exist, many rely on building blocks that are structurally related to this compound.

One documented process for preparing Rofecoxib involves the oxidation of an intermediate, 4-(4-methylthiophenyl)-3-phenyl-2(5H)-furanone. google.com The synthesis of this furanone intermediate can be accomplished through various pathways that utilize phenylacetic acid derivatives. researchgate.net The core structure provided by the phenylacetic acid moiety is crucial for the final furanone ring system present in Rofecoxib. google.comresearchgate.net The development of selective COX-2 inhibitors often involves the strategic design and synthesis of molecules where specific substitutions on phenyl rings play a crucial role in enzyme binding and selectivity. nih.govnih.gov

Strategic Importance in Pharmaceutical Manufacturing

The role of this compound as a key intermediate for high-demand drugs like Etoricoxib and as a structural component in the synthesis of other coxibs like Rofecoxib highlights its strategic importance in the pharmaceutical industry. google.comgoogle.comgoogle.com The efficiency, cost-effectiveness, and environmental impact of the synthesis of this intermediate are critical factors for large-scale pharmaceutical manufacturing.

Consequently, significant research has been dedicated to developing improved and more sustainable synthetic routes for this compound. Traditional methods, such as the Willgerodt-Kindler reaction, have been effective but can generate environmentally harmful byproducts like hydrogen sulfide (B99878). google.com Newer, patented methods aim to avoid such reactions by using alternative starting materials, such as p-halogenated phenylacetic acids, and catalysts like cuprous ions. google.compatsnap.com These improved processes are designed to be more environmentally friendly, utilize readily available raw materials, and be suitable for large-scale industrial production, ensuring a stable and economical supply chain for the manufacturing of vital anti-inflammatory drugs. google.compatsnap.com

Table 2: Comparison of Synthetic Routes for this compound

| Synthetic Method | Key Reagents/Starting Materials | Advantages/Disadvantages |

|---|---|---|

| Willgerodt-Kindler Reaction | 4-Methylthio phenyl ethyl ketone, sulfur, morpholine | Traditional method; generates hydrogen sulfide as a pollutant google.com |

Mechanistic and Computational Investigations of 4 Methylthio Phenylacetic Acid

Photochemical Reaction Pathways

The interaction of 4-(methylthio)phenylacetic acid with light initiates a series of complex reactions. Understanding these pathways is crucial for controlling the outcomes of photochemical processes involving this and similar molecules.

The loss of carbon dioxide, or decarboxylation, from phenylacetic acids can be induced photochemically. Studies on related compounds, such as o-acetylphenylacetic acid, reveal that upon UV irradiation, the molecule is excited to a singlet state, followed by intersystem crossing to a triplet state. nih.gov A subsequent intramolecular hydrogen shift leads to the formation of a triplet 1,4-biradical intermediate. nih.gov For decarboxylation to occur, this triplet species must undergo another intersystem crossing to a singlet state. nih.gov From the singlet biradical, several pathways become accessible, including unimolecular decarboxylation. nih.gov However, research also indicates that bimolecular, acid-catalyzed decarboxylation can be a competing and significant pathway, ultimately leading to the formation of CO2 and a corresponding toluene (B28343) derivative. nih.gov

In non-photochemical, hydrothermal conditions, the decarboxylation of phenylacetic acid and its derivatives follows first-order kinetics, but the mechanism is dependent on the speciation of the acid. elsevierpure.com The neutral acid molecule is proposed to decarboxylate through the formation of a ring-protonated zwitterion, whereas the corresponding anion decarboxylates directly to a benzyl (B1604629) anion. elsevierpure.com

In molecules containing both a sulfide (B99878) group and a carboxylic acid function, photochemical excitation can lead to the formation of unique intermediates. While direct studies on this compound are specific, research on analogous sulfur-containing carboxylates provides a framework for understanding the potential processes. nd.edu The intramolecular interaction between the sulfur atom and the carboxylate group upon photo-oxidation can lead to the formation of a sulfur-centered radical cation and a carboxylate anion within the same molecule, effectively a radical zwitterion. nd.edu The lifetimes and decay pathways of these zwitterionic species are critical in determining the final photoproducts. nd.edu These intermediates can decay through various routes, including decarboxylation, which is a common fate for carboxyl radicals. The stability and reactivity of these sulfur-centered radical zwitterions are influenced by the molecular structure and the surrounding environment. nd.edu

Application of Density Functional Theory (DFT) in Reaction Analysis

Density Functional Theory (DFT) has become an indispensable tool for investigating chemical reactions, providing detailed insights into electronic structures and reaction mechanisms at a molecular level. mdpi.com

DFT calculations are widely used to predict the thermodynamic and spectroscopic properties of molecules like this compound. researchgate.net By solving the Kohn-Sham equations, DFT can accurately determine molecular geometries, vibrational frequencies (IR and Raman spectra), and electronic properties such as HOMO-LUMO energy gaps. mdpi.comresearchgate.net These calculations allow for the interpretation of experimental spectra and provide a deeper understanding of the molecule's stability and reactivity. researchgate.net For instance, DFT can be used to simulate the infrared and Raman spectra, which can then be compared with experimental data to confirm the molecular structure. researchgate.net Furthermore, thermodynamic parameters like enthalpy and Gibbs free energy for various reaction pathways can be calculated, enabling the prediction of the most favorable reaction routes. mdpi.com

Table 1: Example of DFT-Calculated Properties for a Related Molecule (2-(methylthio)nicotinic acid) This table is illustrative of the types of data obtained from DFT calculations.

| Property | Calculated Value |

|---|---|

| Optimized Geometry | Bond lengths, bond angles, dihedral angles |

| Vibrational Frequencies | IR and Raman active modes |

| Electronic Properties | HOMO-LUMO gap, Molecular Electrostatic Potential (MEP) |

| Thermodynamic Properties | Enthalpy, Gibbs Free Energy, Entropy |

Data adapted from studies on similar molecular structures. researchgate.net

Computational Modeling of Catalytic Processes

Computational modeling, particularly using DFT, is a powerful approach to elucidate the mechanisms of complex catalytic reactions. rsc.orgmdpi.com It allows for the detailed examination of reaction intermediates and transition states that are often difficult to observe experimentally. escholarship.orgumn.edu

The Friedel-Crafts acylation is a fundamental reaction in organic synthesis. While specific computational studies on the Friedel-Crafts acylation of this compound are not broadly detailed in the provided search results, the general mechanism is well-understood and has been modeled computationally for related systems. The reaction involves the generation of a highly electrophilic acylium ion from an acyl halide or anhydride (B1165640) using a Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.commasterorganicchemistry.com

The key steps that can be modeled computationally include:

Formation of the Acylium Ion: The Lewis acid coordinates to the halogen of the acyl halide, facilitating its departure and the formation of a resonance-stabilized acylium ion. masterorganicchemistry.com

Electrophilic Attack: The aromatic ring of the substrate acts as a nucleophile, attacking the electrophilic acylium ion. This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond, restoring the aromaticity of the ring and regenerating the catalyst. masterorganicchemistry.com

Computational studies on the Friedel-Crafts acylation of thioanisole (B89551) (methyl phenyl sulfide) to produce 4-(methylthio)acetophenone, a related transformation, have been conducted to optimize reaction conditions using various solid acid catalysts. ias.ac.in These studies develop theoretical models to account for the kinetics and mechanism, evaluating constants from experimental data and validating the model through simulations. ias.ac.in Such an approach combines experimental work with theoretical analysis to achieve a comprehensive understanding of the catalytic process. ias.ac.in

Table 2: Key Steps in Friedel-Crafts Acylation

| Step | Description |

|---|---|

| 1. Catalyst Activation | The Lewis acid (e.g., AlCl₃) activates the acylating agent (e.g., an acyl halide). |

| 2. Formation of Electrophile | An electrophilic acylium ion is generated. masterorganicchemistry.com |

| 3. Nucleophilic Attack | The aromatic ring attacks the acylium ion, forming a sigma complex (arenium ion). masterorganicchemistry.com |

| 4. Rearomatization | A proton is lost from the sigma complex to restore aromaticity. masterorganicchemistry.com |

In Silico Studies for Drug-Target Interactions

There is no available information from computational studies regarding the interaction of this compound with drug targets.

Dopamine Transporter (DAT) Blocker Characterization

Specific data from in silico models characterizing this compound as a Dopamine Transporter blocker, including details of its binding affinity, interaction modes, or the key amino acid residues involved in any potential binding, are not present in the accessible scientific literature. Consequently, no data tables or detailed research findings on this specific topic can be presented.

Environmental and Sustainable Chemistry Considerations in the Production and Degradation of 4 Methylthio Phenylacetic Acid

Development of Eco-Friendly Synthetic Procedures

The traditional industrial synthesis of 4-(methylthio)phenylacetic acid has relied on the Willgerodt-Kindler reaction of 4-methylthioacetophenone. This method, while offering high yields and low costs, is fraught with significant environmental drawbacks, primarily the generation of hydrogen sulfide (B99878) gas, a toxic and malodorous pollutant. patsnap.comgoogle.com In response to growing environmental concerns, research has focused on developing greener synthetic alternatives that avoid the use of hazardous reagents and minimize waste.

A promising eco-friendly approach involves the catalytic reaction of p-halogenated phenylacetic acid or its derivatives with sodium methyl mercaptide in the presence of cuprous ions and dimethylformamide (DMF). patsnap.comgoogle.com This method circumvents the problematic Willgerodt-Kindler reaction, thereby eliminating the production of hydrogen sulfide. patsnap.com The process is characterized by its operational simplicity and suitability for large-scale industrial production, making it an environmentally and economically viable alternative. patsnap.comgoogle.com

Another innovative, environmentally friendly synthesis starts from thioanisole (B89551). This multi-step process includes a Vilsmeier reaction to produce 4-methylthio phenyl formaldehyde, followed by a Darzen reaction to yield 4-methylthio phenyl acetaldehyde, which is then hydrolyzed, decarboxylated, and finally oxidized to this compound. google.com This pathway avoids the use of highly toxic reagents like cyanides and the emission of hydrogen sulfide, presenting a safer and more sustainable manufacturing route. google.com

The table below summarizes and compares the key aspects of the traditional and modern eco-friendly synthetic routes to this compound.

| Feature | Traditional Willgerodt-Kindler Route | Eco-Friendly Catalytic Route | Eco-Friendly Thioanisole Route |

| Starting Material | 4-methylthioacetophenone | p-Halogenated phenylacetic acid/derivatives | Thioanisole |

| Key Reagents | Sulfur, Morpholine | Sodium methyl mercaptide, Cuprous ions, DMF | Vilsmeier reagent, α-haloacetate, Base |

| By-products | Hydrogen sulfide | Minimal hazardous by-products | Minimal hazardous by-products |

| Environmental Impact | High (H₂S emission) | Low | Low |

| Safety Concerns | High (toxic gas) | Moderate (use of DMF) | Low (avoids highly toxic reagents) |

Environmental Impact Assessment of Manufacturing By-products

The primary environmental concern in the traditional synthesis of this compound is the release of hydrogen sulfide (H₂S). google.com This gas is not only a potent neurotoxin but also contributes to acid rain and has a foul odor, impacting both human health and the environment. The shift towards synthetic methods that avoid the Willgerodt-Kindler reaction directly addresses this major pollution issue. patsnap.comgoogle.com

In the greener catalytic methods, the by-products are generally less hazardous. For instance, in the reaction involving p-halogenated phenylacetic acid, the main by-product is a sodium halide, which is significantly less toxic and easier to manage than hydrogen sulfide. However, the use of solvents like DMF presents its own set of environmental and health challenges, as DMF is a suspected carcinogen and can be difficult to recycle.

The environmental impact of by-products from the thioanisole-based synthesis is also considered to be lower than the traditional route. While this method involves multiple steps, it is designed to avoid the use of toxic materials and the generation of harmful gases. google.com A thorough life cycle assessment of these newer methods would be beneficial to fully quantify their reduced environmental footprint compared to the traditional process.

Photocatalytic Degradation Research (for related compounds)

Photocatalysis has emerged as a promising technology for the degradation of persistent organic pollutants, including organosulfur compounds. researchgate.netmdpi.com Research in this area, while not specifically focused on this compound, provides valuable insights into the potential for its environmental remediation. Studies on related compounds like thiophenols and other organosulfur compounds have demonstrated the efficacy of photocatalytic oxidation. researchgate.netrsc.org

Heterogeneous photocatalysis, often employing semiconductors like titanium dioxide (TiO₂), is a widely studied method. researchgate.netacs.org When irradiated with light of appropriate wavelength, the photocatalyst generates highly reactive species, such as hydroxyl radicals, which can attack and break down complex organic molecules. mdpi.comnih.gov The efficiency of this process is influenced by factors like pH, temperature, catalyst concentration, and the presence of oxidants. researchgate.net

Recent advancements include the development of novel photocatalysts, such as copper-containing hypercrosslinked polymers and g-C₃N₄ modified with metal sulfides, which show enhanced activity under visible light. mdpi.comrsc.org These materials offer the potential for more energy-efficient degradation processes that can utilize sunlight. researchgate.net For instance, the photocatalytic oxidation of thiophenol derivatives to disulfides has been demonstrated, highlighting a potential transformation pathway for sulfur-containing aromatic compounds. acs.org

The table below presents findings from photocatalytic degradation studies on related organosulfur compounds.

| Compound(s) | Photocatalyst | Light Source | Key Findings | Reference |

| Thiophenols, Alkenes, Sulfonyl chlorides | Copper-containing hypercrosslinked polymers (HCPs-Cu) | Visible Light | High catalytic activity for 1,2-thiosulfonylation, with the catalyst being reusable. | rsc.org |

| Thiophenol derivatives | Not specified (photooxidation) | UV/Visible Light | Photooxidative coupling to disulfides, with the reaction yield dependent on pH and excitation wavelength. | acs.org |

| Nitroarene, Thiophenol, Ketone | Not specified | Not specified | A photocatalytic three-component reaction for synthesizing multifunctional diaryl sulfides. | acs.org |

| Organosulfur compounds | TiO₂ | UV Light | Effective for decomposing various sulfur-containing pesticides and toxic substances. | researchgate.net |

| Coumarin, 4-Nitrophenol | g-C₃N₄-Bi₂S₃, g-C₃N₄-ZnS | UV and Visible Light | Composites showed high efficiency for the degradation of colorless contaminants. | mdpi.com |

Radiolytic Degradation Studies (for related compounds)

Radiolysis, the decomposition of molecules by ionizing radiation, is another advanced oxidation process that has been investigated for the degradation of organic pollutants. nih.govung.si While specific studies on this compound are limited, research on the radiolysis of similar compounds, such as thiophenol and the drug thiamphenicol (B1682257) (which contains a 4-methylsulfonylphenyl group), provides relevant information. acs.orgnih.gov

The irradiation of aqueous solutions generates highly reactive species, including hydroxyl radicals, which can initiate the degradation of organic molecules. allenpress.com In the case of thiophenol, radiolysis leads to the formation of various products, indicating complex reaction pathways that include sensitization by energy transfer from other molecules like benzene. acs.org

A study on the solid-state radiolysis of thiamphenicol using an electron beam identified several degradation products, including 4-methylsulfonylbenzoic acid. nih.gov This suggests that the methylthio group in a related structure is susceptible to oxidation to a methylsulfonyl group under irradiation. The study found that the degradation followed first-order kinetics. nih.gov Radiolysis has also been shown to be effective in degrading organophosphorus pesticides in aqueous media. ung.si These findings indicate that radiolysis could be a viable method for the decomposition of this compound in waste streams.

| Compound | Radiation Source | Key Findings | Reference |

| Thiophenicol | Electron Beam | Degradation of 0.1% at the standard sterilizing dose of 25 kGy. Identified nine radiolysis products, including 4-methylsulfonylbenzoic acid. | nih.gov |

| Thiophenol | Gamma and High-Energy Electrons | Sensitization of thiophenol decomposition by energy transfer from benzene. | acs.org |

| Diazinon (organophosphorus pesticide) | X-ray | Exponential decrease in concentration with absorbed dose; 50% degradation at ~160 Gy. | ung.si |

Future Research Directions and Translational Perspectives

Exploration of Novel and Highly Efficient Synthetic Methodologies

The traditional synthesis of 4-(Methylthio)phenylacetic acid often involves the Willgerodt-Kindler reaction of 4-methylthioacetophenone, which utilizes sulfur and morpholine. patsnap.comgoogle.com This method, while established, presents significant environmental challenges due to the generation of hydrogen sulfide (B99878) gas. google.comgoogle.com Consequently, a primary focus of future research is the development of cleaner, more efficient, and economically viable synthetic strategies.

| Method | Starting Materials | Key Reagents/Catalysts | Key Advantages | Key Disadvantages/Challenges | Reference |

|---|---|---|---|---|---|

| Traditional Method | 4-Methylthioacetophenone | Sulfur, Morpholine | Established process | Generates hydrogen sulfide (H₂S), environmental pollution | patsnap.comgoogle.com |

| Novel Catalytic Method | 4-Halogenated phenylacetic acid (or derivatives like nitriles) | Sodium methyl mercaptide, Cuprous ions (e.g., CuBr) | Avoids H₂S generation, environmentally friendlier, suitable for industrial scale-up | Requires optimization of catalyst and reaction conditions | patsnap.comgoogle.com |

| Vilsmeier/Darzens Reaction Sequence | Thioanisole (B89551) | POCl₃/DMF (Vilsmeier), α-haloacetate (Darzens) | Alternative route from a different starting material | Multi-step process | google.com |

Identification and Characterization of Undiscovered Biologically Active Derivatives

While this compound is primarily known as a precursor to the anti-inflammatory drug Etoricoxib, its molecular scaffold holds potential for the development of other biologically active molecules. google.com Phenylacetic acid derivatives, in general, are recognized as important starting materials for a wide range of pharmaceuticals. mdpi.com Future research will likely focus on using this compound as a building block to synthesize novel derivatives with therapeutic potential.

For instance, research has already demonstrated that derivatives incorporating the 1,3,4-oxadiazole (B1194373) moiety exhibit promising antimicrobial and antioxidant activities. jocpr.com By modifying the core structure of this compound—for example, through oxidation of the sulfur atom to a sulfinyl or sulfonyl group and subsequent heterocycle formation—new classes of compounds can be generated. jocpr.com Systematic screening of these new derivatives in various biological assays could lead to the discovery of lead compounds for anti-infective, anti-inflammatory, or anticancer applications.

| Core Scaffold Modification | Resulting Derivative Class | Observed Biological Activity | Reference |

|---|---|---|---|

| Oxidation to sulfonyl/sulfinyl and cyclization with hydrazides | patsnap.comgoogle.comchemicalbook.com-Oxadiazoles | Antimicrobial, Antioxidant | jocpr.com |

| - | Mannich bases | Antimicrobial | jocpr.com |

| - | S-alkylated derivatives | Antimicrobial | jocpr.com |

Advanced Mechanistic Studies and Predictive Computational Modeling

A deeper understanding of the reaction mechanisms and physicochemical properties of this compound and its derivatives is crucial for both optimizing synthesis and predicting biological activity. Mechanistic studies, such as the investigation of its oxidation by various agents, provide valuable insights into its reactivity. researchgate.net For example, studies on its oxidation by potassium dichromate have elucidated the kinetic and thermodynamic parameters of the reaction. researchgate.net Furthermore, investigations into its photolytic decomposition have identified various photoproducts, which is critical for understanding its stability and environmental fate. researchgate.net

The integration of advanced computational modeling represents a significant frontier. Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) studies, can accelerate the discovery of new bioactive derivatives by correlating structural features with biological effects. Developing a robust "Predictive Capability Maturity Model" (PCMM) for this class of compounds would involve systematically improving the fidelity of simulations, from basic geometric representation to complex physics and material models, and validating these models against experimental data. osti.gov Such models could predict reaction outcomes, biological targets, and potential metabolic pathways, thereby guiding synthetic efforts and biological testing in a more targeted and efficient manner.

Scalability and Industrial Implementation Challenges

The successful translation of novel synthetic methods from the laboratory to an industrial scale presents a distinct set of challenges. With a global demand estimated at approximately 100 tons annually, primarily driven by its use as an intermediate for Etoricoxib, the scalability of any new process is paramount. google.com Future research must focus on process optimization to ensure that new, greener synthetic routes are not only environmentally superior but also economically competitive with traditional methods. google.com

Key challenges include managing reaction thermodynamics, ensuring consistent product quality at large volumes, developing efficient purification protocols, and minimizing waste streams. The newer copper-catalyzed methods are noted for their suitability for large-scale industrial production, but their implementation requires careful engineering to handle reagents and control reaction parameters effectively. google.com Research into continuous manufacturing processes, as opposed to batch production, could offer significant advantages in terms of efficiency, consistency, and safety, representing a key area for future development.

Comprehensive Environmental Fate and Remediation Strategies

The environmental impact of chemical manufacturing is a critical consideration. For this compound, this extends from the pollution generated during synthesis to the ultimate fate of the compound and its byproducts in the environment. While newer synthetic routes aim to minimize pollution at the source, a comprehensive understanding of the environmental behavior of the compound itself is lacking. google.com

Future research must undertake detailed environmental fate studies to map its persistence, mobility, and transformation in soil and aquatic systems. fisheries.org Initial studies on its photolysis indicate that it degrades into several other compounds, including phenylacetic acid, dimethyl disulfide, and 4-(methylthio)benzaldehyde, which themselves require environmental assessment. researchgate.net As a sulfur-containing heterocyclic compound, its potential for bioaccumulation and ecotoxicity warrants thorough investigation, drawing on methodologies applied to other emerging pharmaceutical contaminants. mdpi.com The development of sensitive detection methods is a necessary first step for monitoring its presence in environmental matrices, which in turn will inform the design of targeted remediation strategies, such as bioremediation or advanced oxidation processes, to mitigate any potential environmental risks. scite.ai

Q & A

Q. What are the common synthetic routes for 4-(Methylthio)phenylacetic acid, and how can purity be ensured during synthesis?

- Methodological Answer : 4-MTPA is typically synthesized via Friedel-Crafts alkylation of methylthiophenol with chloroacetic acid derivatives, followed by purification using recrystallization or column chromatography. A key step involves thionyl chloride (SOCl₂) to activate the carboxylic acid group, forming an acyl chloride intermediate for subsequent coupling reactions . Purity can be validated using HPLC (C18 reverse-phase column, acetonitrile/water mobile phase) and NMR spectroscopy (δ ~3.3 ppm for SCH₃ protons; δ ~3.7 ppm for CH₂COOH protons) .

Q. What analytical techniques are recommended for characterizing 4-MTPA and its derivatives?

- Methodological Answer :

- UV-Vis Spectroscopy : To monitor photodegradation kinetics (λmax ~254 nm for 4-MTPA in acetonitrile) .

- GC-MS : For identifying volatile photoproducts (e.g., dimethyl disulfide, benzaldehyde) using electron ionization (EI) and NIST library matching .

- FT-IR : Confirm functional groups (S=O stretch ~1050 cm⁻¹; C=O stretch ~1700 cm⁻¹) .

Advanced Research Questions

Q. How do photolytic C-S and C-C bond cleavage mechanisms in 4-MTPA differ under UV irradiation?

- Methodological Answer : Steady-state 254 nm UV irradiation of 4-MTPA in acetonitrile generates two pathways:

- C-C Cleavage : Dominates in the singlet excited state, yielding phenylacetic acid and CO₂ via decarboxylation.

- C-S Cleavage : Produces sulfur-centered radical cations (H₃C-S⁺•-C₆H₄-CH₂-COOH) detected via transient absorption spectroscopy at 560 nm. Laser flash photolysis (266 nm) reveals triplet-state decay (τ ~1.1 µs) and radical cation stability (τ ~3.8 µs) under anaerobic conditions . Oxygen quenches the triplet state (rate constant: 6.2×10⁷ s⁻¹) but does not affect the radical cation, suggesting distinct reaction pathways .

Q. How can conflicting data on transient species lifetimes in 4-MTPA photolysis be resolved?

- Methodological Answer : Discrepancies arise from competing quenching effects (e.g., solvent polarity, oxygen presence). To resolve:

- Use time-resolved EPR to distinguish triplet states (spin-polarized signals) from radical cations.

- Conduct comparative studies in deuterated solvents to isolate hydrogen abstraction vs. electron transfer pathways.

- Validate with density functional theory (DFT) calculations to map excited-state potential energy surfaces .

Q. What strategies optimize the yield of 4-MTPA’s photoproducts for mechanistic studies?

- Methodological Answer :

- Solvent Selection : Acetonitrile enhances radical stability vs. aqueous buffers, which favor ionic products.

- Additives : Use tert-butanol as a hydroxyl radical scavenger to suppress secondary oxidation.

- Quenchers : Anthracene (10 mM) selectively quenches the triplet state, isolating singlet-state pathways .

Data Analysis & Experimental Design

Q. How should researchers design experiments to distinguish primary vs. secondary photoproducts of 4-MTPA?

- Methodological Answer :

- Pump-Probe Spectroscopy : Track intermediates on femtosecond timescales to identify primary photoproducts (e.g., decarboxylation within 100 ps).

- Isotopic Labeling : Synthesize 4-MTPA with ¹³C-labeled carboxylic acid to confirm CO₂ release via mass spectrometry.

- Competitive Kinetics : Compare product ratios under varying light intensities; secondary products increase with prolonged irradiation .

Q. What computational methods are suitable for modeling 4-MTPA’s photochemical behavior?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.